tert-butyl N-(7-oxooxepan-4-yl)carbamate
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Overview
Description
tert-butyl N-(7-oxooxepan-4-yl)carbamate: is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . It is a derivative of carbamate, featuring a tert-butyl group and an oxepanone ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(7-oxooxepan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 7-oxooxepan-4-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-(7-oxooxepan-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Chemistry: tert-butyl N-(7-oxooxepan-4-yl)carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions .
Industry: In the industrial sector, this compound is used in the production of polymers and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(7-oxooxepan-4-yl)carbamate involves its ability to act as a carbamate protecting group. It forms stable carbamate linkages with amines, which can be selectively cleaved under acidic conditions to release the free amine. This property is exploited in organic synthesis to protect amine groups during multi-step reactions .
Comparison with Similar Compounds
tert-butyl carbamate: A simpler carbamate derivative used for similar protecting group purposes.
7-oxooxepan-4-yl chloride: A precursor in the synthesis of tert-butyl N-(7-oxooxepan-4-yl)carbamate.
N-tert-butoxycarbonyl-7-oxooxepan-4-ylamine: Another carbamate derivative with similar applications.
Uniqueness: this compound is unique due to its combination of a tert-butyl group and an oxepanone ring, providing specific reactivity and stability that are advantageous in both synthetic and industrial applications. Its ability to act as a protecting group for amines while being easily cleavable under mild conditions sets it apart from other carbamate derivatives .
Properties
IUPAC Name |
tert-butyl N-(7-oxooxepan-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-4-5-9(13)15-7-6-8/h8H,4-7H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZXEVNLPPLQOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)OCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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